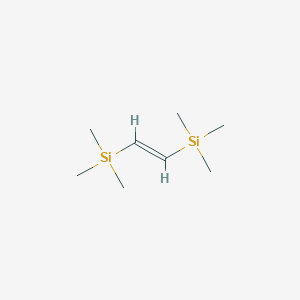

trans-1,2-Bis(trimethylsilyl)ethylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-1,2-Bis(trimethylsilyl)ethylene, also known as TMS-ethene, is a chemical compound that has been extensively studied for its potential applications in organic synthesis and materials science. This compound is a colorless liquid that is highly reactive and can be used for a variety of purposes. In

Mechanism of Action

Trans-1,2-Bis(trimethylsilyl)ethylene is a highly reactive compound that can undergo a variety of chemical reactions. One of the most significant reactions of trans-1,2-Bis(trimethylsilyl)ethylene is its ability to undergo addition reactions with a variety of nucleophiles. This reaction is typically catalyzed by a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting adducts can be used as intermediates for the synthesis of a variety of organic compounds.

Biochemical and Physiological Effects:

trans-1,2-Bis(trimethylsilyl)ethylene has not been extensively studied for its biochemical and physiological effects. However, it is known that trans-1,2-Bis(trimethylsilyl)ethylene can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity could potentially lead to unwanted side effects if trans-1,2-Bis(trimethylsilyl)ethylene is used in vivo.

Advantages and Limitations for Lab Experiments

Trans-1,2-Bis(trimethylsilyl)ethylene has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a variety of organic compounds. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene is relatively easy to handle and store. However, trans-1,2-Bis(trimethylsilyl)ethylene is also highly reactive and can be difficult to control in some reactions. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene can be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for research on trans-1,2-Bis(trimethylsilyl)ethylene. One potential direction is the development of new synthetic methods for trans-1,2-Bis(trimethylsilyl)ethylene and its derivatives. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene could be used as a monomer for the synthesis of new types of polymers with unique properties. Finally, trans-1,2-Bis(trimethylsilyl)ethylene could be studied for its potential applications in materials science, such as in the development of new types of electronic materials.

Synthesis Methods

Trans-1,2-Bis(trimethylsilyl)ethylene can be synthesized by the reaction of trimethylsilyl chloride with acetylene in the presence of a palladium catalyst. This reaction results in the formation of trans-1,2-Bis(trimethylsilyl)ethylene and hydrogen chloride gas. The reaction is exothermic and requires careful control of the reaction conditions to prevent the formation of unwanted byproducts.

Scientific Research Applications

Trans-1,2-Bis(trimethylsilyl)ethylene has been used in a variety of scientific research applications. One of the most significant applications of trans-1,2-Bis(trimethylsilyl)ethylene is in organic synthesis. trans-1,2-Bis(trimethylsilyl)ethylene can be used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene has been used as a monomer for the synthesis of novel polymers with unique properties.

properties

IUPAC Name |

trimethyl-[(E)-2-trimethylsilylethenyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGXUPKDZBCKPF-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,2-Bis(trimethylsilyl)ethylene | |

CAS RN |

18178-59-1 |

Source

|

| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)